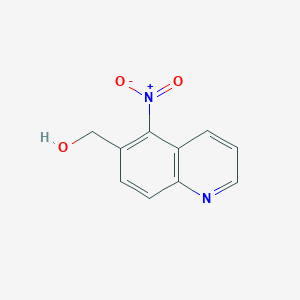

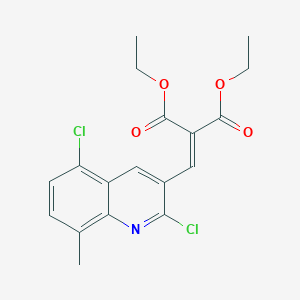

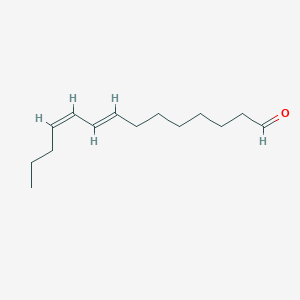

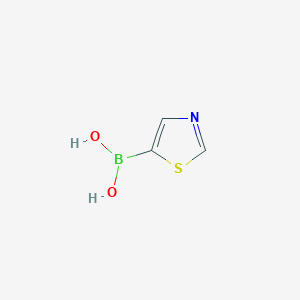

![molecular formula C19H12O5 B8270662 12-Hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylic acid methyl ester CAS No. 1021499-82-0](/img/structure/B8270662.png)

12-Hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“12-Hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylic acid methyl ester” is a chemical compound with the CAS number 1021499-82-0 . It has a molecular weight of 320.3 . This compound is used for proteomics research .

Synthesis Analysis

A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .Molecular Structure Analysis

The molecular structure of this compound is based on the chromene core, which is formed from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis

The key step in the synthesis of this compound is a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate . This is followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .Mechanism of Action

The mechanism of the synthesis reaction, investigated by DFT calculations, was confirmed to be concerted through a slightly asynchronous transition state . Energetic analysis of the transition states which have been found confirmed the experimental results in terms of regioselectivity and reactivity tendencies .

Safety and Hazards

properties

CAS RN |

1021499-82-0 |

|---|---|

Molecular Formula |

C19H12O5 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

methyl 12-hydroxy-6-oxonaphtho[1,2-c]isochromene-11-carboxylate |

InChI |

InChI=1S/C19H12O5/c1-23-19(22)15-14-10-6-2-5-9-13(10)18(21)24-17(14)12-8-4-3-7-11(12)16(15)20/h2-9,20H,1H3 |

InChI Key |

LBJRDIOYUNBNMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)O3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B8270639.png)